4-(Piperidin-1-yl)cyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-1-yl)cyclohex-2-en-1-ol is an organic compound that features a piperidine ring attached to a cyclohexene ring with a hydroxyl group. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)cyclohex-2-en-1-ol typically involves the reaction of cyclohex-2-en-1-one with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic addition to the cyclohexenone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Piperidin-1-yl)cyclohex-2-en-1-one.
Reduction: Formation of 4-(Piperidin-1-yl)cyclohexanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(Piperidin-1-yl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar biological activities.
Cyclohexanol: Lacks the piperidine ring but shares the hydroxyl group.
Cyclohexenone: Contains the cyclohexene ring but lacks the piperidine and hydroxyl groups.
Uniqueness
4-(Piperidin-1-yl)cyclohex-2-en-1-ol is unique due to its combination of a piperidine ring and a cyclohexene ring with a hydroxyl group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
CAS No. |
62579-10-6 |
---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
4-piperidin-1-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C11H19NO/c13-11-6-4-10(5-7-11)12-8-2-1-3-9-12/h4,6,10-11,13H,1-3,5,7-9H2 |
InChI Key |
YFGLSEBKJCOKIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCC(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.